1-Chloro-3-(2-chloroethyl)benzene
Overview
Description
1-Chloro-3-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is a chlorinated derivative of benzene, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethyl)benzene can be synthesized through the chlorination of 3-ethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced to the benzene ring and the ethyl group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Phenols and Ethers: Formed through nucleophilic substitution.
Carboxylic Acids and Aldehydes: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
1-Chloro-3-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of chlorinated aromatic compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.
Comparison with Similar Compounds
1-Chloro-3-(2-chloroethyl)benzene can be compared with other chlorinated benzene derivatives, such as:
- 1-Chloro-2-(2-chloroethyl)benzene
- 1-Chloro-4-(2-chloroethyl)benzene
- 1,2-Dichlorobenzene
- 1,3-Dichlorobenzene
- 1,4-Dichlorobenzene
Uniqueness: The unique positioning of the chlorine atoms and the ethyl group in this compound gives it distinct reactivity and properties compared to its isomers and other chlorinated benzene derivatives. This uniqueness makes it valuable in specific chemical syntheses and applications.
Properties
IUPAC Name |
1-chloro-3-(2-chloroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJPOIJORJPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559355 | |
Record name | 1-Chloro-3-(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5182-43-4 | |
Record name | 1-Chloro-3-(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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